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molecular formula C6H8N2O3 B1625360 5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide CAS No. 210641-15-9

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide

Cat. No. B1625360
M. Wt: 156.14 g/mol
InChI Key: NUNULGLALWOMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697883B2

Procedure details

The process is performed according to the procedure described in Example 4 (step 4.2.). Starting with 2.00 g (12.81 mmol) of 3-methylcarbamoylisoxazol-5-ylmethanol, 2.58 g (12.81 mmol) of 4-nitrophenyl chloroformate, 1.52 g (19.21 mmol) of pyridine and 0.157 g (1.28 mmol) of N,N-dimethylaminopyridine, 2.6 g (63%) of pure product are obtained in the form of a white powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.157 g
Type
reactant
Reaction Step Four
[Compound]
Name
pure product
Quantity
2.6 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[CH:9]=[C:8]([CH2:10][OH:11])[O:7][N:6]=1)=[O:4].Cl[C:13]([O:15][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1)=[O:14].N1C=CC=CC=1>>[C:13](=[O:14])([O:15][C:16]1[CH:17]=[CH:18][C:19]([N+:22]([O-:24])=[O:23])=[CH:20][CH:21]=1)[O:11][CH2:10][C:8]1[O:7][N:6]=[C:5]([C:3](=[O:4])[NH:2][CH3:1])[CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CNC(=O)C1=NOC(=C1)CO
Step Two
Name
Quantity
2.58 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
1.52 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
N,N-dimethylaminopyridine
Quantity
0.157 g
Type
reactant
Smiles
Step Five
Name
pure product
Quantity
2.6 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained in the form of a white powder

Outcomes

Product
Name
Type
Smiles
C(OCC1=CC(=NO1)C(NC)=O)(OC1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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